molecular formula C8H18O4S2 B12804809 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane CAS No. 5862-61-3

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane

Cat. No.: B12804809
CAS No.: 5862-61-3
M. Wt: 242.4 g/mol
InChI Key: JZNHOSROSOESHJ-UHFFFAOYSA-N
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Description

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two sulfonyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane typically involves the reaction of isopropyl sulfonyl chloride with a suitable propane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel, along with appropriate solvents.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylsulfonylethylsulfonyl)propane
  • 2-(2-Ethylsulfonylethylsulfonyl)propane
  • 2-(2-Butylsulfonylethylsulfonyl)propane

Comparison

Compared to these similar compounds, 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is unique due to its specific structural arrangement and the presence of isopropyl groups

Properties

CAS No.

5862-61-3

Molecular Formula

C8H18O4S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(2-propan-2-ylsulfonylethylsulfonyl)propane

InChI

InChI=1S/C8H18O4S2/c1-7(2)13(9,10)5-6-14(11,12)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

JZNHOSROSOESHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCS(=O)(=O)C(C)C

Origin of Product

United States

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